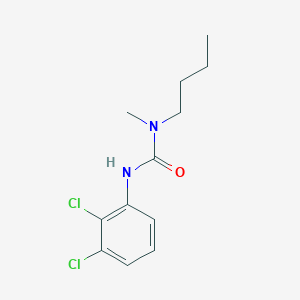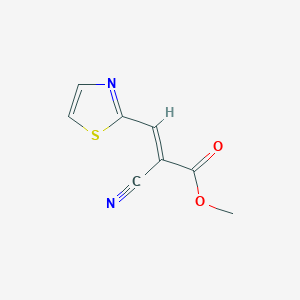
N-(2-Chlorobenzylidene)-2,4-xylidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorobenzylidene)-2,4-xylidine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzylidene)-2,4-xylidine typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,4-xylidine. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chlorobenzylidene)-2,4-xylidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine and aldehyde .
Applications De Recherche Scientifique
N-(2-Chlorobenzylidene)-2,4-xylidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Chlorobenzylidene)-2,4-xylidine involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- N-(2-Chlorobenzylidene)-4-cyanoaniline
Uniqueness
N-(2-Chlorobenzylidene)-2,4-xylidine is unique due to its specific structural features, such as the presence of both a chlorobenzylidene and a xylidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
82821-34-9 |
|---|---|
Formule moléculaire |
C15H14ClN |
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H14ClN/c1-11-7-8-15(12(2)9-11)17-10-13-5-3-4-6-14(13)16/h3-10H,1-2H3 |
Clé InChI |
HLXNFIRFPSRRFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=CC2=CC=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol](/img/structure/B11949469.png)



![4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11949496.png)
![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)







![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
